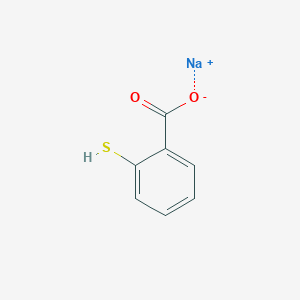







|
REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+:12]>C(O)C>[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[Na+:12] |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
SC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed on a rotary evaporator at 50 mm
|
|
Type
|
CUSTOM
|
|
Details
|
the residual solid was triturated several times with ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
to remove any unreacted 2-mercaptobenzoic acid
|
|
Type
|
CUSTOM
|
|
Details
|
The washed solid was dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC1=C(C(=O)[O-])C=CC=C1.[Na+]
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 61% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |